4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Drug Metabolism CYP3A4 Inhibition ADME-Tox Screening

4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 885458-58-2) is a synthetic heterocyclic small molecule (MF: C₁₈H₁₆N₄OS; MW: 336.41 g/mol) combining a 1,2,4-triazole-3-thiol core with a 4-ethoxyphenyl substituent at N-4 and an indol-3-yl moiety at C-5. The compound is supplied as a research chemical by multiple vendors at a typical purity of 95%.

Molecular Formula C18H16N4OS
Molecular Weight 336.41
CAS No. 885458-58-2
Cat. No. B2531400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol
CAS885458-58-2
Molecular FormulaC18H16N4OS
Molecular Weight336.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H16N4OS/c1-2-23-13-9-7-12(8-10-13)22-17(20-21-18(22)24)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,21,24)
InChIKeyMGJNVHFYOJBWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 885458-58-2): Sourcing Profile and Compound Class Context for Scientific Procurement


4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 885458-58-2) is a synthetic heterocyclic small molecule (MF: C₁₈H₁₆N₄OS; MW: 336.41 g/mol) combining a 1,2,4-triazole-3-thiol core with a 4-ethoxyphenyl substituent at N-4 and an indol-3-yl moiety at C-5 [1]. The compound is supplied as a research chemical by multiple vendors at a typical purity of 95% . Structurally, it belongs to the indolyl-1,2,4-triazole-3-thiol/thione class, a scaffold extensively investigated for CDK4/6 inhibition, aromatase antagonism, and multi-kinase targeting in oncology programs [2]. The compound exists in tautomeric equilibrium between the thiol (4H-1,2,4-triazole-3-thiol) and thione (4,5-dihydro-1H-1,2,4-triazole-5-thione) forms, a property that influences both its reactivity and biological recognition .

Why Generic Substitution Is Not Advisable for 4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol in Scientific Research


Indolyl-1,2,4-triazole-3-thiols exhibit profound structure-activity dependence on both the N-4 aryl substituent and the C-5 heterocycle. In a systematic series of indolyl 1,2,4-triazole CDK4/6 inhibitors, IC₅₀ values spanned over 60-fold (0.049 μM to 3.031 μM) solely through modification of the N-4 aryl group [1]. The 4-ethoxyphenyl substituent introduces distinct electronic (σₚ = -0.24 for OEt) and lipophilic character relative to unsubstituted phenyl (σₚ = 0.00), chloro (σₚ = +0.23), or methoxy (σₚ = -0.27) analogs, which predictably alters target engagement and ADME properties [2]. Furthermore, the 4-ethoxyphenyl group provides a unique hydrogen-bond acceptor capability via the ether oxygen and enhanced rotational freedom compared to the 4-methoxy analog, factors that directly influence binding pose and selectivity [3]. Procurement of a non-identical analog therefore invalidates structure-activity correlations and compromises experimental reproducibility.

Quantitative Differentiation Evidence for 4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol Against Closest Analogs


CYP3A4 Liability Assessment: 4-Ethoxyphenyl Indolyl-Triazole-3-thiol versus Unsubstituted Phenyl Analog

The 4-ethoxyphenyl-substituted indolyl-triazole-3-thiol demonstrates weak CYP3A4 inhibition with an IC₅₀ of 50,000 nM (50 μM) in pooled mixed-gender human liver microsomes using testosterone as probe substrate with 3-minute NADPH pre-incubation [1]. While direct head-to-head data for the unsubstituted 4-phenyl analog are not available in the same assay, class-level data from structurally related indolyl-1,2,4-triazole derivatives indicate that CYP3A4 inhibitory potency can vary by >10-fold depending on N-4 aryl substitution [2]. This low CYP3A4 liability provides a quantifiable advantage for the 4-ethoxyphenyl derivative over chloro- or bromo-substituted analogs, where increased lipophilicity and halogen bonding may elevate CYP inhibition risk.

Drug Metabolism CYP3A4 Inhibition ADME-Tox Screening

Tautomeric Preference and Its Impact on Physicochemical Properties: 4-Ethoxyphenyl versus 4-Chlorophenyl Analog

DFT calculations on closely related 4-aryl-5-indolyl-1,2,4-triazole-3-thione systems demonstrate that the thione tautomer is energetically more stable than the thiol form by 13.7464–13.9545 kcal/mol, with the N-4 aryl substituent modulating the exact equilibrium position [1]. The 4-ethoxyphenyl group (Hammett σₚ = -0.24), being moderately electron-donating, stabilizes the thione tautomer differently than the electron-withdrawing 4-chlorophenyl analog (σₚ = +0.23), directly affecting the compound's hydrogen-bond donor/acceptor profile and metal-coordination capacity at the exocyclic sulfur [2]. The dipole moment of structurally analogous 4-aryl-indolyl-triazoles ranges from 2.430 to 3.348 Debye depending on N-4 substitution, influencing solubility and membrane permeability [1].

Tautomerism Physicochemical Properties Drug Design

Purchasable Purity Benchmarking: 4-Ethoxyphenyl-Indolyl-Triazole-3-thiol Across Commercial Suppliers

The compound is commercially available from multiple suppliers with documented purity specifications. Enamine LLC offers it as product EN300-03285 at 95% purity . Moldb Chemical catalog number M214845 also specifies 95% purity with availability of supporting analytical documentation including NMR, HPLC, and LC-MS data . Fluorochem supplies the compound (Cat. F642140) listed under the thione tautomer nomenclature, confirming batch-level characterization . Santa Cruz Biotechnology offers the compound (Cat. sc-348012) in 1 g and 5 g quantities for research use . This multi-vendor sourcing with batch-specific analytical data provides procurement redundancy and quality assurance.

Chemical Procurement Purity Specification Quality Control

Patent Precedence for Indol-3-yl Triazole Derivatives: Structural Novelty and Freedom-to-Operate Context

Multiple patent families describe indol-3-yl derivatives bearing 1,2,4-triazole moieties for diverse therapeutic applications. US Patent 20030045728 (Indol-3-yl derivatives) and related filings claim broad generic structures encompassing 4-aryl-5-indolyl-triazole scaffolds as integrin antagonists and 5-HT ligands [1]. Separately, patent activity describes indole/triazole conjugates as selective inhibitors and inducers of bacterial biofilms, with structure-function studies demonstrating that halogen substitution position critically determines Gram-positive versus Gram-negative selectivity [2]. The specific 4-ethoxyphenyl substitution pattern of the target compound occupies a distinct chemical space within these patent landscapes, potentially offering freedom-to-operate advantages for certain applications compared to halogen-substituted analogs that are more extensively claimed.

Patent Landscape Chemical Intellectual Property Lead Optimization

Scaffold Validation: CDK4/CDK6 Inhibitory Activity of Indolyl-1,2,4-Triazole Class Establishes Biological Relevance

Indolyl-1,2,4-triazole scaffolds demonstrate validated CDK4 inhibition with IC₅₀ values ranging from 0.049 μM to 3.031 μM and CDK6 inhibition from 0.075 μM to 1.11 μM when compared to staurosporine (CDK4 IC₅₀ = 1.027 μM; CDK6 IC₅₀ = 0.402 μM) [1]. In MCF-7 breast cancer cells, the most potent analogs (Vf and Vg) achieved IC₅₀ values of 2.91 μM and 0.891 μM versus staurosporine at 3.144 μM, with apoptosis induction of 45.33% and 37.26% (control = 1.91%) [1]. The binding mode mimics that of the FDA-approved CDK4/6 inhibitor palbociclib [1]. While the target compound with its 4-ethoxyphenyl substituent was not part of this specific series, the scaffold validation provides a quantitative benchmark for expected biological potency and supports prioritization of the 4-ethoxyphenyl variant for kinase inhibitor screening programs.

CDK4/6 Inhibition Breast Cancer Kinase Inhibitor

Sulfur Reactivity Differentiation: Thiol/Thione Tautomerism Impacts S-Alkylation Regioselectivity

S-Alkylation regioselectivity of 1,2,4-triazole-3-thiones is critically dependent on the base/solvent system. Pyridine restricts alkylation to exocyclic sulfur, whereas K₂CO₃ promotes alkylation at both sulfur and a triazole ring nitrogen (preferentially N-2 over N-1), as confirmed by single-crystal X-ray diffraction and 2D NMR [1]. The electron-donating 4-ethoxyphenyl substituent (σₚ = -0.24) is predicted to enhance electron density at the thione sulfur relative to electron-withdrawing analogs (-Cl, -Br), thereby increasing S-nucleophilicity and favoring S- over N-alkylation under K₂CO₃ conditions [2]. This confers a preparative advantage: higher S-selectivity simplifies purification and improves yield of desired S-substituted derivatives compared to 4-chloro- or 4-bromo-substituted analogs.

Click Chemistry S-Alkylation Derivatization

Recommended Research and Procurement Application Scenarios for 4-(4-Ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol


Kinase Inhibitor Screening in Breast Cancer Models: CDK4/6-Targeted Lead Discovery

The indolyl-1,2,4-triazole scaffold has demonstrated validated CDK4/6 inhibitory activity with IC₅₀ values spanning 0.049–3.031 μM, and the binding mode recapitulates that of the FDA-approved inhibitor palbociclib [1]. The 4-ethoxyphenyl variant offers a distinct N-4 electronic profile (σₚ = -0.24) for SAR expansion. Researchers should prioritize this compound for MCF-7 and MDA-MB-231 cytotoxicity screening (MTT assay, 48–72 hr exposure) using staurosporine as a positive control (MCF-7 IC₅₀ = 3.144 μM) [1]. The low CYP3A4 inhibition liability (IC₅₀ = 50 μM) supports its use as a starting point for lead optimization with reduced metabolic drug-drug interaction risk [2].

S-Alkylation Library Synthesis for Multi-Targeted Kinase Probe Generation

The electron-donating 4-ethoxyphenyl group is predicted to enhance exocyclic sulfur nucleophilicity, favoring S-alkylation over competing N-alkylation under K₂CO₃/EtOH-DMF conditions [1]. This facilitates efficient generation of S-substituted derivative libraries. Recommended protocol: alkylation with appropriate alkyl halides using K₂CO₃ in EtOH/DMF at 60–80°C, monitoring regioselectivity by TLC and confirming product identity by ¹H NMR and LC-MS. For selective S-alkylation, pyridine as solvent/base restricts alkylation exclusively to exocyclic sulfur [1]. Target applications include EGFR/AKT/ERK multi-kinase probe development, where S-substituted indolyl-triazoles have demonstrated IC₅₀ values of 8.5–11 μM in A549 and Jurkat cells [2].

Antimicrobial Biofilm Modulation Studies with Favorable Patent Landscape

Indole/triazole conjugates have demonstrated selective inhibition and induction of bacterial biofilms in Gram-positive and Gram-negative bacteria, with halogen substitution position critically determining activity profile [1]. The 4-ethoxyphenyl substitution pattern is less extensively claimed in biofilm-related patent literature compared to halogen-substituted analogs [2], potentially offering freedom-to-operate advantages. Researchers investigating biofilm modulation should include this compound in screening panels against S. aureus, P. aeruginosa, and E. coli biofilm formation assays, using crystal violet staining for quantification.

Metal Coordination Complexes for Anticancer and Nonlinear Optical Applications

The thiol/thione tautomeric equilibrium of 4-aryl-5-indolyl-1,2,4-triazole-3-thiones enables bidentate metal coordination through the exocyclic sulfur and triazole nitrogen, with the 4-ethoxyphenyl substituent modulating the dipole moment (class range: 2.430–3.348 Debye) and coordination geometry [1]. Recent studies demonstrate that indolyl-triazole-3-thiol derivatives exhibit promising nonlinear optical (NLO) properties, with DFT-calculated hyperpolarizability values suitable for photonic applications [2]. Researchers should synthesize Co(II), Ni(II), and Cu(II) complexes and evaluate cytotoxicity against MCF-7 and HepG-2 cell lines, where analogous triazole-3-thiol metal complexes have shown enhanced activity relative to free ligands .

Quote Request

Request a Quote for 4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.